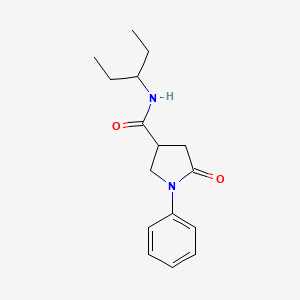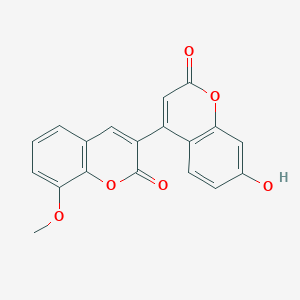![molecular formula C19H19FN2O B11163929 2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11163929.png)
2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and an indole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide linkage can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 2-(4-chlorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide
- 2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propionamide
Uniqueness
2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both the fluorophenyl and indole moieties, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the indole moiety provides a versatile scaffold for interactions with biological targets.
Properties
Molecular Formula |
C19H19FN2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H19FN2O/c1-13-2-7-18-17(10-13)15(12-22-18)8-9-21-19(23)11-14-3-5-16(20)6-4-14/h2-7,10,12,22H,8-9,11H2,1H3,(H,21,23) |
InChI Key |
VOVMISUWWFFWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone](/img/structure/B11163859.png)
![3-(benzylsulfonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163868.png)
![[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11163873.png)

![3-methyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11163884.png)

![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11163888.png)
![3-(benzylsulfonyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163890.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11163896.png)
![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine](/img/structure/B11163898.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163899.png)
![N-(4-cyanophenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B11163908.png)

